Sodium tetrachloropalladate(II) trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium tetrachloropalladate(II) trihydrate: is an inorganic compound with the chemical formula Na₂PdCl₄·3H₂O. It is a reddish-brown powder that crystallizes from water and is commercially available in this hydrated form . This compound is widely used in various chemical processes, particularly as a catalyst in organic synthesis.

科学的研究の応用

Sodium tetrachloropalladate(II) trihydrate has a wide range of applications in scientific research, including:

Nanoparticle Synthesis: It is used to prepare palladium nanospheres, hollow nanospheres, and hollow gold-palladium alloy nanoparticles.

Electroplating: It is used in the electroless coating on mild steel and to modify carbon-based electrodes for better sensitivity.

Alloy Production: It is present in many alloys containing palladium.

Safety and Hazards

Sodium tetrachloropalladate(II) trihydrate is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Met. Corr. 1, Skin Sens. 1A . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

作用機序

Target of Action

Sodium tetrachloropalladate(II) trihydrate is an inorganic compound that is commonly used as a catalyst and as a raw material for dye production . It is known to interact with various targets, primarily in the field of organic synthesis and dye preparation .

Mode of Action

The compound can catalyze or promote reactions in certain chemical processes . It is prepared by reacting palladium (II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .

Biochemical Pathways

The compound may further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound is used to prepare palladium nanospheres, hollow nanospheres, and hollow Au x PdY alloy nanoparticles . These nanoparticles have various applications in the field of nanotechnology.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is prepared in an aqueous solution , and its solubility in water can affect its reactivity and efficacy . Additionally, the compound is used in various environments, such as in the production of dyes and in the metallization, silver plating, and electroplating of circuit boards .

準備方法

Synthetic Routes and Reaction Conditions: Sodium tetrachloropalladate(II) trihydrate can be synthesized by reacting palladium(II) chloride with an appropriate alkali metal chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] Palladium(II) chloride is insoluble in water, whereas the product, sodium tetrachloropalladate(II), dissolves in water and crystallizes as a trihydrate .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of sodium chloride. The resulting solution is then evaporated to obtain the trihydrate form of the compound .

化学反応の分析

Types of Reactions: Sodium tetrachloropalladate(II) trihydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.

Coordination Reactions: It can form complexes with other ligands such as acetonitrile or benzonitrile.

Common Reagents and Conditions:

Phosphines: Used to form phosphine complexes.

Acetonitrile or Benzonitrile: Used to form coordination complexes.

Major Products Formed:

Phosphine Complexes: Formed by reacting with phosphines.

Coordination Complexes: Formed by reacting with acetonitrile or benzonitrile.

類似化合物との比較

Potassium tetrachloropalladate(II): Similar in structure and reactivity, but uses potassium instead of sodium.

Sodium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.

Uniqueness: Sodium tetrachloropalladate(II) trihydrate is unique due to its specific reactivity and applications in catalysis and nanoparticle synthesis. Its ability to form stable complexes with various ligands makes it a versatile compound in chemical research and industrial applications .

特性

IUPAC Name |

disodium;tetrachloropalladium(2-);trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.3H2O.Pd/h4*1H;;;3*1H2;/q;;;;2*+1;;;;+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYOXUGRFCXDNZ-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

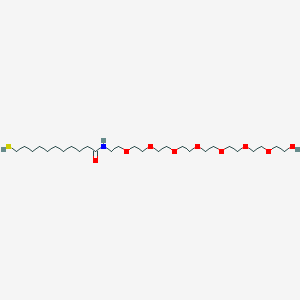

O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6Na2O3Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

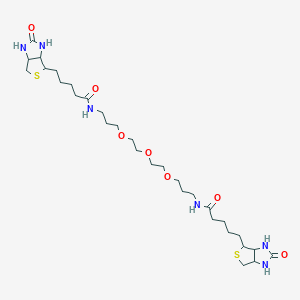

![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

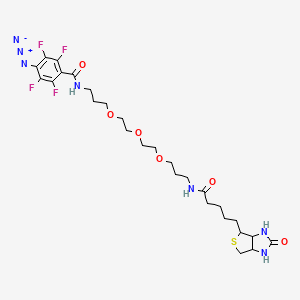

![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)